3-(Butylamino)propan-1-ol

Overview

Description

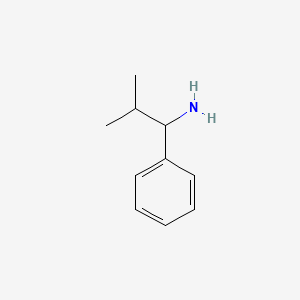

3-(Butylamino)propan-1-ol is a chemical compound that belongs to the class of beta-adrenergic blocking agents. It is structurally related to a series of compounds that have been studied for their activity as beta-adrenoreceptor antagonists. These compounds are characterized by an aryloxy group and an alkylamino group attached to a butanol backbone. The specific structure and substituents on the compound can significantly influence its pharmacological properties, such as selectivity and potency .

Synthesis Analysis

The synthesis of related compounds, such as threo-1-(aryloxy)-3-(alkylamino)butan-2-ols, has been discussed in the literature. These compounds are synthesized through a series of reactions that may include protection, bromination, and nucleophilic reactions. The synthesis process is crucial as it determines the purity and yield of the final product, which in turn affects its potential use in pharmaceutical applications. For example, the synthesis of 1,3,5-tritert-butoxycarbonylamino benzyloxy benzene, an intermediate in organic synthesis, involves protection and bromination reactions . Similarly, the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff base by catalytic hydrogenation over palladium is another example of the synthetic strategies employed for related compounds .

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of an aryloxy group and an alkylamino group. The spatial arrangement of these groups and their substituents can be determined using various spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR, as well as single-crystal X-ray diffraction. These techniques provide detailed information about the molecular geometry, bond lengths, angles, and the overall three-dimensional structure of the compound. For instance, the crystal structures of butyrate and 1,3-dioxane derivatives have been elucidated, showing how molecules are linked together by hydrogen bonds to form dimers .

Chemical Reactions Analysis

The chemical reactivity of this compound and its derivatives is influenced by the functional groups present in the molecule. These compounds can undergo a variety of chemical reactions, including those that involve the amino group, such as the formation of Schiff bases or reactions with electrophiles. The presence of the butylamino group can also lead to reactions typical of amines, such as alkylation or acylation. The reactivity of these compounds is important for their potential use in the synthesis of pharmaceuticals, where specific functional groups can be introduced or modified .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives, such as solubility, melting point, boiling point, and stability, are crucial for their practical applications. These properties are determined by the molecular structure and can be affected by factors such as the length of the alkyl chain, the nature of the aryloxy group, and the presence of other substituents. Understanding these properties is essential for the formulation of drugs and for predicting the behavior of these compounds under physiological conditions. The beta-adrenergic blocking activity of these compounds, for example, is related to their ability to interact with beta-adrenoreceptors, which is influenced by their chemical properties .

Scientific Research Applications

Beta-Adrenergic Blocking Agents

The synthesis and study of beta-adrenergic blocking agents, including 3-(butylamino)propan-1-ol derivatives, are of significant interest in medicinal chemistry. Large and Smith (1982) explored heterocyclic substituted 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols, demonstrating their potential as potent beta-blockers in animal models. They highlighted the importance of detailed structure-activity relationships within this class of compounds (Large & Smith, 1982).

Radiosynthesis Applications

This compound derivatives have been utilized in the radiosynthesis of radioligands for studying beta-receptors in living organisms. Aigbirhio et al. (1992) described the synthesis of a specific precursor, S-[1-(2,3-Diaminophenoxy)]-3′-(N-t-butylamino)propan-2′-ol, for the production of a carbon-11 labelled radioligand (Aigbirhio et al., 1992).

Enzymatic Resolution in Asymmetric Synthesis

In asymmetric synthesis, the enzymatic resolution of derivatives of 3-amino-3-phenylpropan-1-ol, closely related to this compound, has been explored. Torre, Gotor‐Fernández, and Gotor (2006) identified Candida antarctica lipase A as an effective biocatalyst for this purpose, contributing to the production of pharmaceuticals like (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).

Analytical and Synthesis Studies

Analytical studies and synthetic approaches involving derivatives of this compound have been conducted to explore their properties and potential applications. For example, Brady et al. (1991) focused on the asymmetric synthesis of a precursor for automated radiosynthesis of a specific beta-adrenergic receptor radioligand (Brady et al., 1991).

Safety and Hazards

3-(Butylamino)propan-1-ol is classified as a dangerous substance. It has the GHS05 and GHS07 pictograms. The hazard statements include H227, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

In terms of pharmacokinetics, the properties of 3-(Butylamino)propan-1-ol would likely depend on factors such as its solubility in water and lipids, its size and shape, and the presence of functional groups that can form hydrogen bonds with water or interact with biological molecules .

The action environment, including factors such as pH, temperature, and the presence of other molecules, could influence the stability of this compound and its ability to interact with its targets .

properties

IUPAC Name |

3-(butylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-2-3-5-8-6-4-7-9/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSKSJLILUQYQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40414041 | |

| Record name | 3-(butylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40414041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24066-72-6 | |

| Record name | 3-(butylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40414041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1276399.png)

![8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1276404.png)

![4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276405.png)

![3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1276406.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid](/img/structure/B1276407.png)

![benzenecarbaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B1276442.png)